
(-)-Carvomenthone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Carvomenthone is a naturally occurring monoterpene ketone found in essential oils of various plants, particularly in the mint family. It is known for its characteristic minty aroma and is used in flavoring, fragrance, and pharmaceutical industries. The compound has a chiral center, and the (-)-enantiomer is the one most commonly found in nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
(-)-Carvomenthone can be synthesized through several methods. One common approach involves the oxidation of (-)-carvomenthol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically requires controlled conditions to prevent over-oxidation and to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, this compound is often extracted from essential oils through steam distillation followed by fractional distillation. This method leverages the volatility of the compound to separate it from other components in the essential oil. The purity of the extracted this compound can be further enhanced through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(-)-Carvomenthone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carvomenthone oxide.
Reduction: Reduction of this compound can yield (-)-carvomenthol.
Substitution: It can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used for nucleophilic substitution.
Major Products
Oxidation: Carvomenthone oxide.
Reduction: (-)-Carvomenthol.
Substitution: Various substituted carvomenthone derivatives depending on the nucleophile used.
Scientific Research Applications
(-)-Carvomenthone has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.
Biology: Studies have explored its role in plant defense mechanisms and its antimicrobial properties.
Medicine: Research has investigated its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the formulation of fragrances, flavors, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (-)-carvomenthone involves its interaction with various molecular targets. In biological systems, it is believed to modulate ion channels and receptors, leading to its observed physiological effects. For example, its analgesic properties may be attributed to its ability to inhibit certain pain receptors and pathways.
Comparison with Similar Compounds
(-)-Carvomenthone is similar to other monoterpenes such as menthone, pulegone, and carvone. it is unique in its specific stereochemistry and the presence of a ketone functional group, which imparts distinct chemical and biological properties.
List of Similar Compounds
Menthone: Another monoterpene ketone with a similar structure but different stereochemistry.
Pulegone: A monoterpene ketone with a different arrangement of functional groups.
Carvone: A monoterpene with a similar structure but containing a different functional group (a ketone vs. an aldehyde).
Properties
CAS No. |
13163-73-0 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(2S,5S)-2-methyl-5-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-9H,4-6H2,1-3H3/t8-,9-/m0/s1 |
InChI Key |
GCRTVIUGJCJVDD-IUCAKERBSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](CC1=O)C(C)C |
Canonical SMILES |
CC1CCC(CC1=O)C(C)C |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12932033.png)
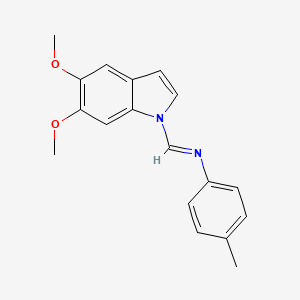
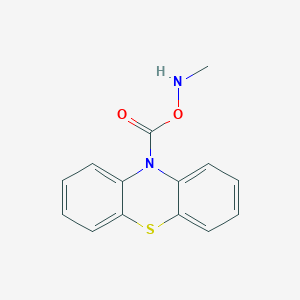
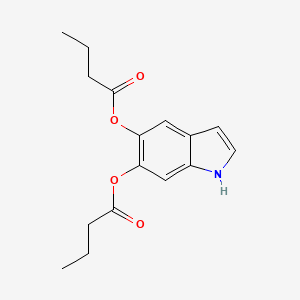
![6-[(Diphenylmethyl)sulfanyl]-9-(pyrrolidin-1-yl)-9h-purine](/img/structure/B12932063.png)
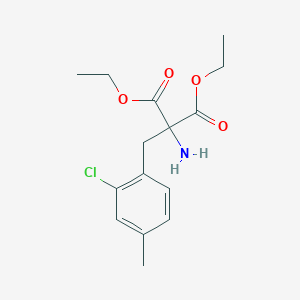
![2-Amino-9-{[(2-hydroxyethyl)sulfanyl]methyl}-3,9-dihydro-6H-purin-6-one](/img/structure/B12932067.png)
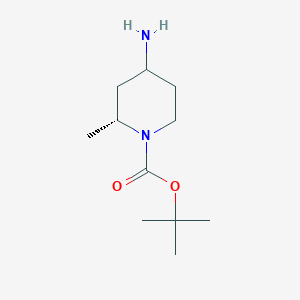

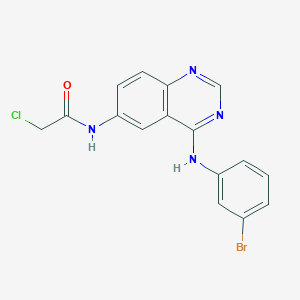
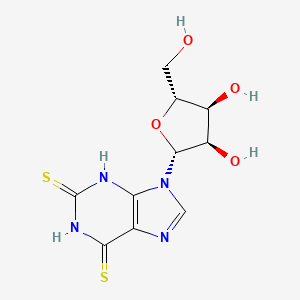
![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbonitrile](/img/structure/B12932095.png)


